molecular formula C4H3N3O3 B8550465 4-Nitropyridazine 1-oxide CAS No. 28147-45-7

4-Nitropyridazine 1-oxide

Cat. No.: B8550465
CAS No.: 28147-45-7
M. Wt: 141.09 g/mol
InChI Key: DLPVMLNSRZSOAK-UHFFFAOYSA-N
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Description

Historical Context and Nomenclature of Pyridazine N-Oxides

The study of N-oxides traces its origins to the early 20th century, with foundational work on pyridine N-oxide by Jakob Meisenheimer in 1926. Pyridine N-oxide, synthesized via oxidation of pyridine using peroxybenzoic acid, established a paradigm for subsequent investigations into heterocyclic N-oxides. Pyridazine N-oxides emerged later as a specialized subclass, leveraging the pyridazine core—a six-membered aromatic ring containing two adjacent nitrogen atoms. The introduction of N-oxide and nitro groups into pyridazine systems followed advancements in synthetic methodologies for analogous pyridine derivatives.

The nomenclature of pyridazine N-oxides adheres to IUPAC conventions, where the parent pyridazine ring is numbered to prioritize the N-oxide functional group. In 4-nitropyridazine 1-oxide, the N-oxide occupies position 1, while the nitro group is located at position 4 (Figure 1). This numbering system ensures unambiguous identification of substituents and functional groups, critical for comparative analyses with related structures.

Structural Differentiation Between Pyridine- and Pyridazine-N-Oxides

The structural divergence between pyridine- and pyridazine-N-oxides arises from differences in nitrogen atom placement and electronic effects. Pyridine features a single nitrogen atom within its aromatic ring, whereas pyridazine incorporates two adjacent nitrogen atoms. This distinction profoundly influences electronic distribution, basicity, and reactivity (Table 1).

Table 1: Comparative Structural Properties of Pyridine- and Pyridazine-N-Oxides

Property Pyridine-N-oxide Pyridazine-N-oxide (Theoretical)
Ring Nitrogen Count 1 2
N–O Bond Length 1.34 Å ~1.35–1.38 Å (estimated)
Basicity (pK~a~) 0.8 <0 (estimated)
Aromatic Stabilization Moderate Reduced due to adjacent nitrogens

The N-oxide functional group in pyridazine derivatives introduces additional electron-withdrawing effects, compounded by the nitro group at position 4. This combination polarizes the aromatic system, rendering this compound less basic than its pyridine counterpart. Computational studies suggest that the adjacent nitrogen atoms in pyridazine disrupt resonance stabilization, further lowering basicity compared to pyridine-N-oxide.

Synthetic routes to pyridazine N-oxides often parallel those for pyridine derivatives, employing peracid oxidants or catalytic systems. However, the presence of dual nitrogen atoms necessitates modified reaction conditions to avoid over-oxidation or ring degradation. For instance, the use of urea–hydrogen peroxide complexes, effective in pyridine N-oxide synthesis, may require optimization for pyridazine substrates to account for heightened reactivity.

The electronic effects of the nitro group at position 4 further modulate the compound’s properties. In pyridine systems, 4-nitropyridine-N-oxide exhibits a melting point of 161–164°C, with similar thermal stability anticipated for this compound. Substituent positioning also influences intermolecular interactions; the nitro group’s electron-withdrawing nature enhances the N-oxide’s electrophilicity, facilitating nucleophilic aromatic substitution reactions—a trait less pronounced in non-nitrated analogs.

In summary, this compound exemplifies the intricate interplay between heterocyclic architecture and functional group placement. Its structural and electronic profile distinguishes it from pyridine-based N-oxides, underscoring the need for tailored synthetic and analytical approaches in further research.

Properties

CAS No.

28147-45-7

Molecular Formula

C4H3N3O3

Molecular Weight

141.09 g/mol

IUPAC Name

4-nitro-1-oxidopyridazin-1-ium

InChI

InChI=1S/C4H3N3O3/c8-6-2-1-4(3-5-6)7(9)10/h1-3H

InChI Key

DLPVMLNSRZSOAK-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=NC=C1[N+](=O)[O-])[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected N-Oxides

Compound Molecular Formula CAS Number Molecular Weight (g/mol) Key Substitutions
This compound C₄H₃N₃O₃ Not reported 153.1 4-NO₂, 1-Oxide (pyridazine)
4-Nitroquinoline 1-oxide C₉H₆N₂O₃ 56-57-5 190.1 4-NO₂, 1-Oxide (quinoline)
4-Nitropyridine 1-oxide C₅H₄N₂O₃ 1124-33-0 140.1 4-NO₂, 1-Oxide (pyridine)
4-Hydroxy-3-nitropyridine N-oxide C₅H₄N₂O₄ 31872-57-8 156.1 3-NO₂, 4-OH, 1-Oxide

DNA Damage and Repair Mechanisms

  • 4-Nitroquinoline 1-oxide: A potent carcinogen, it induces DNA-protein complex scission at low concentrations (1 × 10⁻⁵ M) and exhibits strong mutagenicity in E. coli DNA repair mutants (e.g., polA1, recA13) .
  • 4-Nitropyridine 1-oxide: Moderately carcinogenic, it causes DNA damage but requires higher concentrations (≥5 × 10⁻⁵ M) for significant effects. Its mutagenicity in E. coli mutants overlaps with alkylating agents like methylmethanesulfonate .
  • This compound: Limited data exist on its carcinogenicity, but its antitumor activity suggests selective cytotoxicity.

Mechanistic Differences in DNA Repair Pathways

  • 4-Nitroquinoline 1-oxide and Derivatives: Primarily target nucleotide excision repair (NER) pathways, as evidenced by hypersensitivity in uvr-deficient bacterial strains. The 4-nitro group facilitates redox cycling, generating reactive oxygen species (ROS) that exacerbate DNA damage .
  • 4-Nitropyridine 1-oxide : Likely acts through direct alkylation or adduct formation, resembling N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). Its effects are less dependent on NER, with greater reliance on base excision repair (BER) .
  • This compound : Antitumor effects may involve ROS generation or topoisomerase inhibition, but further studies are needed to clarify its mechanism .

Q & A

Q. What are the optimal conditions for synthesizing 4-nitropyridazine 1-oxide?

The compound is synthesized via nitration of pyridazine 1-oxide derivatives using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Nitration preferentially occurs at the 4-position of the pyridazine ring due to electronic and steric factors. If the 4-position is occupied, nitration shifts to the 6-position. Reaction conditions (temperature, stoichiometry, and acid concentration) must be optimized to minimize byproducts and maximize yield .

Q. How can the crystal structure of this compound derivatives be characterized?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining crystal parameters. For example, a related compound, pyridine-4-carboxamidoxime N-oxide, was characterized as monoclinic (space group P2₁/c) with lattice parameters a = 7.4130 Å, b = 9.2858 Å, and c = 10.1238 Å. Similar methods apply to this compound derivatives to confirm bond angles, torsion angles, and intermolecular interactions .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and EN 166-certified eye protection. Use fume hoods to avoid inhalation of dust or aerosols .
  • Storage : Keep in a sealed container in a dry, ventilated area away from incompatible substances (e.g., reducing agents) .
  • First Aid : For skin contact, wash with soap/water; for ingestion, rinse mouth and seek immediate medical attention. Toxicity data (e.g., LD₅₀) should be referenced from safety sheets .

Advanced Research Questions

Q. How does the 4-nitropyridazine moiety influence enzyme inhibition in drug design?

Docking studies show that the 4-nitropyridazine ring binds to the peripheral anionic site (PAS) of acetylcholinesterase (AChE) via π–π stacking with Trp286 and Tyr72. Substituting the ring with alkyl/aromatic groups enhances van der Waals interactions, improving inhibitory activity. Computational models (e.g., AutoDock Vina) validate these interactions and guide structural optimization .

Q. What analytical methods are suitable for detecting impurities in this compound?

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (LC-MS) is recommended. Internal standards like deuterated analogs (e.g., AOZ-d₄, AMOZ-d₅) improve quantification accuracy. Method validation should include specificity, linearity (R² > 0.99), and limit of detection (LOD < 0.1 ppm) .

Q. How can conflicting data on nitration regioselectivity be resolved?

If experimental results contradict expected 4-position nitration, analyze steric/electronic effects using density functional theory (DFT). For example, substituents at the 4-position may redirect nitration to the 6-position. Compare calculated reaction pathways (activation energies) with experimental yields to identify dominant factors .

Q. What toxicological models assess the carcinogenic risk of this compound?

Rodent studies (e.g., in vivo tumorigenicity assays) are critical. A related compound, 4-nitropyridine 1-oxide, induced urinary tract tumors in rats, suggesting nitroaromatic compounds require Ames testing for mutagenicity and chronic exposure studies. Regulatory guidelines (e.g., OECD 451) should be followed .

Q. How do structural analogs like 4-nitroquinoline 1-oxide compare in reactivity or bioactivity?

Comparative studies using X-ray crystallography and in vitro assays (e.g., IC₅₀ for enzyme inhibition) reveal that quinoline derivatives exhibit higher electrophilicity due to extended conjugation, whereas pyridazine analogs show better solubility. Structure-activity relationship (SAR) tables should summarize substituent effects on potency and selectivity .

Methodological Notes

  • Synthesis Optimization : Use design of experiments (DoE) to test variables like temperature (30–80°C) and acid ratios (HNO₃:H₂SO₄ = 1:2–1:5).
  • Computational Modeling : Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS).
  • Safety Compliance : Align handling protocols with GHS hazard statements (e.g., H301: Toxic if swallowed) and OSHA standards .

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